molecular formula C24H25FN6O4 B2713678 7-(2-fluorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851939-51-0

7-(2-fluorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2713678
Número CAS: 851939-51-0
Peso molecular: 480.5
Clave InChI: UIYUQSXMFTVKBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the purine-2,6-dione class, characterized by a xanthine core modified with substituents at positions 7 and 6. The 7-position is substituted with a 2-fluorobenzyl group, while the 8-position features a piperazine moiety linked to a furan-2-carbonyl group via a methyl bridge. These modifications are designed to enhance binding affinity and selectivity toward adenosine receptors or other biological targets, given the known pharmacological relevance of fluorinated aromatic and piperazine-containing compounds in oncology and neurology .

Propiedades

IUPAC Name

7-[(2-fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O4/c1-27-21-20(23(33)28(2)24(27)34)31(14-16-6-3-4-7-17(16)25)19(26-21)15-29-9-11-30(12-10-29)22(32)18-8-5-13-35-18/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYUQSXMFTVKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-(2-fluorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. Its unique structure features a purine core with various substituents that may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C24H22FN5O4C_{24}H_{22}FN_{5}O_{4} with a molecular weight of 463.5 g/mol. The structure includes:

  • A purine core.
  • A 2-fluorobenzyl moiety at position 7.
  • A piperazine derivative linked via a furan-2-carbonyl group at position 8.

Pharmacological Potential

Research indicates that this compound exhibits potential as an adenosine receptor modulator , which is significant in various physiological processes including inflammation, cancer progression, and neuroprotection. The interactions with adenosine receptors are crucial for its biological effects.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundPotential anti-cancer and anti-inflammatoryAdenosine receptor modulation
OlaparibPARP inhibitorInhibition of DNA repair mechanisms
5e (related compound)Inhibits PARP1 activityInduction of apoptosis in cancer cells

The precise mechanisms through which This compound exerts its effects are still under investigation. However, studies suggest that it may interact with:

  • Adenosine receptors : Modulating pathways that control inflammation and cell proliferation.
  • PARP enzymes : Similar compounds have shown to inhibit PARP activity, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

In Vitro Studies

In vitro assays demonstrated that the compound exhibits moderate to significant efficacy against human breast cancer cells. For instance:

  • The IC50 value was comparable to established drugs like Olaparib, indicating potential effectiveness in cancer therapy .

Mechanistic Insights

Further mechanistic studies revealed:

  • PARP Inhibition : The compound inhibited PARP activity in a dose-dependent manner.
  • Apoptosis Induction : Increases in caspase activity were observed, suggesting that the compound may trigger apoptotic pathways in cancer cells .

Aplicaciones Científicas De Investigación

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

Adenosine Receptor Modulation

The compound is believed to interact with adenosine receptors, which play crucial roles in various physiological processes. Studies suggest that it may act as an antagonist or modulator of these receptors, potentially influencing conditions such as inflammation and cancer progression.

Anticancer Activity

Preliminary investigations have shown that derivatives of purines can exhibit anticancer properties. The specific structural modifications in this compound may enhance its efficacy against certain cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in breast cancer cells by activating caspase pathways .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also have neuropharmacological applications. Piperazine derivatives are known for their anxiolytic and antidepressant effects, suggesting that this compound could be explored for treating mood disorders .

Synthesis Methodologies

The synthesis of 7-(2-fluorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be approached through several methodologies:

Multi-step Synthetic Pathways

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the purine core through condensation reactions.
  • Introduction of the fluorobenzyl and furan-piperazine substituents via nucleophilic substitution reactions.

Optimization of Reaction Conditions

Optimizing reaction conditions (temperature, solvent choice, and catalyst selection) is crucial for achieving high yields and purity of the final product.

Case Studies

Several case studies highlight the biological activity of similar compounds:

Case Study 1: Anticancer Activity

A study evaluated a series of piperazine derivatives for their ability to inhibit cancer cell growth. Compounds structurally related to this compound showed IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells .

Case Study 2: Neuropharmacological Properties

Research on piperazine derivatives has revealed their potential as anxiolytics. Compounds with similar structures have been tested in animal models demonstrating reduced anxiety-like behaviors through modulation of serotonin receptors .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents at Position 7 Substituents at Position 8 Molecular Formula Key Biological/Physical Properties
Target Compound 2-Fluorobenzyl (4-(Furan-2-carbonyl)piperazin-1-yl)methyl C₂₄H₂₅FN₆O₄ Hypothesized enhanced receptor selectivity due to furan-carbonyl
7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione () 4-Fluorobenzyl 4-(2-Hydroxyethyl)piperazin-1-yl C₁₉H₂₃FN₆O₃ Improved solubility due to hydroxyethyl group
7-(2-Chlorobenzyl)-8-(4-phenylpiperazin-1-yl)-3-methylpurine-2,6-dione () 2-Chlorobenzyl 4-Phenylpiperazin-1-yl C₂₃H₂₃ClN₆O₂ Increased lipophilicity; potential CNS activity
8-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-7-(3-methylbutyl)-1,3-dimethylpurine-2,6-dione () 3-Methylbutyl (4-(Furan-2-carbonyl)piperazin-1-yl)methyl C₂₁H₂₉N₅O₄ Altered pharmacokinetics due to alkyl chain

Key Findings from Comparative Studies

Fluorine Substitution Impact: The 2-fluorobenzyl group in the target compound may confer distinct electronic and steric effects compared to the 4-fluorobenzyl analog (). Fluorine at the ortho position could reduce metabolic degradation but may also hinder binding to certain receptors due to steric bulk .

Piperazine Modifications :

  • The furan-2-carbonyl group (target compound) introduces a planar, electron-rich moiety that may engage in π-π stacking or hydrogen bonding with target proteins, as seen in similar kinase inhibitors .
  • The 4-(2-hydroxyethyl)piperazine group () improves solubility but may reduce membrane permeability compared to the furan-carbonyl derivative .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in and , where piperazine intermediates are functionalized via nucleophilic substitution or coupling reactions. For example, describes the use of propargyl tosylate for piperazine alkylation, a strategy adaptable to furan-carbonyl incorporation .

Pharmacological Hypotheses

While direct activity data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Anticancer Potential: Compounds with fluorobenzyl and piperazine groups (e.g., ) show activity against cancer cell lines, likely via adenosine receptor antagonism or kinase inhibition .
  • Neuropharmacological Applications : The 2-chlorobenzyl analog () highlights the relevance of halogenated purine-diones in modulating CNS targets .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves modular assembly of the purine core, fluorobenzyl group, and piperazine-furan fragment. Key steps include:

  • Purine Core Functionalization : Alkylation at the N7 position using 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperazine Modification : Coupling the furan-2-carbonyl group to the piperazine via acyl chloride intermediates in dichloromethane (DCM) with N,N-diisopropylethylamine as a base .
  • Characterization : Intermediates are validated using melting points, elemental analysis, IR (to confirm carbonyl groups), and NMR (¹H/¹³C for regiochemistry). Final compounds require HRMS and multi-nuclear NMR (including ¹⁹F for fluorobenzyl motifs) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Essential for verifying substituent positions on the purine ring (e.g., methyl groups at N1/N3) and piperazine connectivity. Aromatic protons from the fluorobenzyl and furan groups appear as distinct splitting patterns .
  • ¹⁹F NMR : Confirms the presence and electronic environment of the 2-fluorobenzyl group .
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., purine-2,6-dione at ~1700 cm⁻¹, furan-carbonyl at ~1650 cm⁻¹) .
  • HRMS : Validates molecular formula accuracy, particularly for high-nitrogen content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during piperazine-furan coupling?

  • Solvent Choice : DCM or THF minimizes side reactions compared to polar aprotic solvents .
  • Catalysis : Palladium-mediated reductive cyclization (e.g., using formic acid derivatives as CO surrogates) enhances efficiency for nitroarene intermediates .
  • Stoichiometry : A 1:1.2 molar ratio of piperazine to furan-2-carbonyl chloride reduces unreacted starting material. Excess base (e.g., 1.5 eq. diisopropylethylamine) neutralizes HCl byproducts .
  • Purification : Flash chromatography (silica gel, EtOAc/hexane) or crystallization (ethanol/hexane) isolates high-purity products .

Q. What strategies resolve contradictions in reported spectral data for analogous purine-piperazine hybrids?

  • Cross-Validation : Compare ¹H NMR chemical shifts with structurally similar compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives) to identify deviations caused by fluorine’s electronegativity or steric effects .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify experimental assignments .
  • Batch Analysis : Replicate synthesis under standardized conditions to isolate batch-specific impurities (e.g., unreacted fluorobenzyl intermediates) that may skew data .

Q. How can researchers mitigate challenges in purifying the final compound?

  • Byproduct Identification : LC-MS with high-resolution columns (e.g., Chromolith HPLC) detects trace impurities, such as N-methylated byproducts or hydrolyzed furan groups .
  • pH-Controlled Extraction : Adjust aqueous phase pH during workup to isolate ionizable impurities (e.g., unreacted piperazine) .
  • Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation, leveraging hydrogen bonding from the purine-dione moiety .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling intermediates like 2-fluorobenzyl halides?

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated reagents .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to the lachrymatory nature of benzyl halides .
  • Waste Disposal : Halogenated waste must be segregated and treated via approved incineration protocols .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Replace the furan-2-carbonyl group with other heterocycles (e.g., thiophene or pyridine) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use X-ray crystallography (if feasible) or molecular docking to identify critical interactions between the fluorobenzyl group and target proteins .
  • In Vitro Assays : Prioritize enzymatic assays (e.g., kinase inhibition) with controlled ATP concentrations to quantify potency variations across analogs .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing contradictory biological activity data?

  • Dose-Response Curves : Fit data using nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Grubbs’ test identifies anomalous data points caused by experimental variability (e.g., incomplete compound solvation) .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and publicly available datasets to contextualize discrepancies .

Q. How can researchers ensure reproducibility in multi-step syntheses?

  • Detailed Logs : Document reaction parameters (e.g., stirring speed, cooling rates) that impact intermediate stability .
  • Batch Tracking : Use LC-MS to verify consistency in purity (>95%) for each intermediate .
  • Collaborative Validation : Share protocols with independent labs to confirm yields and spectral data .

Advanced Characterization Techniques

Q. What advanced techniques elucidate the conformational flexibility of the piperazine-furan fragment?

  • Dynamic NMR : Variable-temperature ¹H NMR reveals rotational barriers around the piperazine C-N bonds .
  • X-ray Crystallography : Resolves torsional angles between the furan and piperazine groups, critical for molecular docking studies .
  • Molecular Dynamics Simulations : Predicts dominant conformers in solution and their interactions with biological targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.